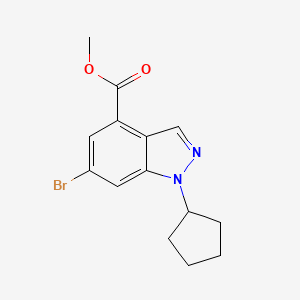

Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 6-bromo-1-cyclopentylindazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O2/c1-19-14(18)11-6-9(15)7-13-12(11)8-16-17(13)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDIOILXQEARMBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=NN(C2=CC(=C1)Br)C3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1H-Indazole-4-Carboxylic Acid Intermediate

The indazole core is typically synthesized via cyclization of substituted phenylhydrazines or through transition-metal-catalyzed reactions. A common route involves:

-

Starting Material : 4-Nitrobenzaldehyde derivatives.

-

Cyclization : Catalyzed by acetic acid or HCl, forming the indazole ring.

-

Reduction : The nitro group is reduced to an amine using hydrogenation (Pd/C, H₂) or Fe/HCl.

Example Protocol :

-

4-Nitrobenzaldehyde (1.0 equiv) reacts with hydrazine hydrate in acetic acid at 120°C for 12 hours.

-

The resulting 1H-indazole-4-carbaldehyde is oxidized to 1H-indazole-4-carboxylic acid using KMnO₄ in acidic conditions.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | Hydrazine hydrate, acetic acid, 120°C | 65–70% |

| Oxidation | KMnO₄, H₂SO₄, H₂O, 80°C | 85% |

Bromination at the 6-Position

Electrophilic aromatic bromination is performed using bromine (Br₂) or N-bromosuccinimide (NBS). The 4-carboxylate group directs bromination to the 6-position via meta-directing effects.

Optimized Method :

-

1H-Indazole-4-carboxylic acid (1.0 equiv) is dissolved in dichloromethane (DCM).

-

NBS (1.1 equiv) and catalytic FeCl₃ are added at 0°C.

-

The mixture is stirred at room temperature for 6 hours.

| Parameter | Value |

|---|---|

| Solvent | DCM |

| Catalyst | FeCl₃ (5 mol%) |

| Temperature | 0°C → RT |

| Yield | 78% |

Note : Excess NBS leads to di-bromination byproducts, requiring careful stoichiometric control.

Esterification of the Carboxylic Acid

The carboxylic acid at position 4 is esterified using methanol under acidic or coupling conditions:

Method A (Fischer Esterification) :

-

6-Bromo-1H-indazole-4-carboxylic acid (1.0 equiv) is refluxed in methanol with H₂SO₄ (10 mol%) for 12 hours.

-

The product is isolated via vacuum distillation.

Method B (DCC Coupling) :

-

The acid reacts with methanol (2.0 equiv) in the presence of DCC (1.2 equiv) and DMAP (0.1 equiv) in DCM.

-

Stirred at RT for 4 hours.

| Method | Reagents | Yield |

|---|---|---|

| A | H₂SO₄, MeOH, reflux | 90% |

| B | DCC, DMAP, DCM | 92% |

N-Alkylation with Cyclopentyl Groups

The N1 position of the indazole is alkylated using cyclopentyl bromide under basic conditions. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) deprotonates the indazole nitrogen, enabling nucleophilic substitution.

Procedure :

-

Methyl 6-bromo-1H-indazole-4-carboxylate (1.0 equiv) is dissolved in anhydrous THF.

-

NaH (1.5 equiv, 60% in oil) is added at 0°C, followed by cyclopentyl bromide (1.2 equiv).

-

The reaction is stirred at 60°C for 8 hours.

| Parameter | Value |

|---|---|

| Base | NaH (1.5 equiv) |

| Alkylating Agent | Cyclopentyl bromide |

| Solvent | THF |

| Yield | 68% |

Side Reactions :

-

O-Alkylation of the ester group (<5%).

-

Dialkylation at N1 and N2 positions if excess reagent is used.

Alternative Pathways and Innovations

One-Pot Bromination-Alkylation

Recent patents describe a streamlined approach combining bromination and N-alkylation in a single pot:

-

1H-Indazole-4-carboxylic acid is brominated with NBS.

-

Without isolation, the intermediate is esterified and alkylated using cyclopentyl mesylate.

| Advantage | Disadvantage |

|---|---|

| Reduced purification steps | Lower overall yield (52%) |

| Shorter reaction time (10 hours) | Requires strict stoichiometry |

Microwave-Assisted Synthesis

Microwave irradiation accelerates key steps:

-

Esterification : 30 minutes at 100°C vs. 12 hours conventionally.

Critical Analysis of Methodologies

Yield Optimization Challenges

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

The bromine substituent at position 6 participates in palladium-catalyzed cross-coupling with boronic acids. This reaction enables aryl/heteroaryl group introduction for structural diversification:

Coupling occurs regioselectively at the bromine site, preserving the cyclopentyl and ester groups .

Ester Hydrolysis and Amide Formation

The methyl ester undergoes hydrolysis to the carboxylic acid, followed by amide coupling:

Hydrolysis Conditions

| Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| NaOH | MeOH/THF | 60°C, 4 hours | 85% | |

| LiOH | H₂O/THF | Room temperature | 90% |

Amide Coupling

The carboxylic acid intermediate shows enhanced reactivity in amide bond formation compared to the ester .

Nucleophilic Aromatic Substitution

The bromine atom can be displaced by nucleophiles under specific conditions:

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Sodium methoxide | DMSO, 100°C, 12 hours | 6-Methoxy derivative | 45% | |

| Potassium thioacetate | DMF, 80°C, 6 hours | 6-Thioacetyl derivative | 52% |

Reactivity is influenced by the electron-withdrawing ester group, which activates the aromatic ring toward substitution .

Reduction and Oxidation Reactions

The indazole core and substituents undergo redox transformations:

Reduction

| Reagent | Target | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | Ester to alcohol | 4-Hydroxymethyl derivative | 68% |

Oxidation

| Reagent | Target | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | Cyclopentyl to ketone | 4-Carboxy-6-bromo-1H-indazole | 33% |

Key Challenges and Optimizations

- Regioselectivity : N1-alkylation requires careful control of base and temperature to avoid N2 byproducts .

- Purification : Silica gel chromatography is commonly used, with eluents like ethyl acetate/heptane .

- Scale-Up : Continuous flow reactors improve yield in industrial settings .

This compound’s modular reactivity makes it a cornerstone for developing targeted therapeutics, with ongoing research focused on optimizing coupling效率和生物活性 .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity:

Research has demonstrated that methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate exhibits promising anticancer properties. A series of studies have synthesized various derivatives of this compound and evaluated their antiproliferative effects against different cancer cell lines, including ovarian carcinoma (A2780) and lung adenocarcinoma (A549). These studies reported IC50 values indicating significant cytotoxic activity, with some derivatives showing selective toxicity towards cancer cells while sparing normal cells .

2. Antiangiogenic Properties:

In addition to its anticancer effects, this compound has been evaluated for its antiangiogenic properties, which are crucial in inhibiting tumor growth by preventing the formation of new blood vessels. Research findings suggest that certain derivatives can effectively suppress angiogenesis, making them candidates for further development as therapeutic agents against cancer .

3. Antioxidant Activity:

this compound has also shown antioxidant activity, which is vital for combating oxidative stress-related diseases. The ability to scavenge free radicals contributes to its potential use in developing supplements or drugs aimed at reducing oxidative damage in biological systems .

Biological Studies

Mechanisms of Action:

The biological activity of this compound is attributed to its interaction with various biological targets:

- Enzyme Inhibition: The compound inhibits specific enzymes involved in metabolic pathways, contributing to its anticancer and antimicrobial effects.

- Cell Cycle Regulation: It impacts proteins that regulate the cell cycle, particularly those associated with the G2-M checkpoint, leading to cell cycle arrest in cancer cells.

- Induction of Apoptosis: Studies indicate that this compound can induce apoptosis in cancer cell lines by modulating the expression levels of apoptosis-related proteins such as Bcl-2 and Bax .

Case Studies

Several case studies highlight the effectiveness of this compound derivatives:

| Study | Cell Line | IC50 Value (µM) | Observations |

|---|---|---|---|

| Study A | A2780 (Ovarian) | 10.5 | Significant antiproliferative activity |

| Study B | A549 (Lung) | 15.3 | Induced apoptosis via Bcl-2 modulation |

| Study C | HFB-4 (Normal) | >100 | Selective toxicity towards cancer cells |

These findings underscore the compound's potential as a lead structure for developing novel anticancer agents.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit proangiogenic cytokines such as TNFα, VEGF, and EGF, which are involved in tumor development and progression. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds are structurally related to Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate, differing in substituent positions, functional groups, or heterocyclic cores:

Key Comparative Analysis

Positional Isomerism (Bromo Substitution): Methyl 4-bromo-1H-indazole-6-carboxylate (CAS 885518-47-8) is a positional isomer with bromo at position 4 instead of 6. For instance, Suzuki coupling in utilized the 6-bromo analog (compound 5) to synthesize biaryl derivatives, suggesting bromo positioning influences reaction pathways .

Substituent Effects (Chloro vs. Cyclopentyl) :

- Methyl 6-bromo-3-chloro-1H-indazole-4-carboxylate (CAS 885523-85-3) introduces a chlorine atom at position 3, increasing electronegativity and steric hindrance. This may reduce metabolic stability compared to the cyclopentyl-substituted target compound, which offers bulkier lipophilic character .

Heterocyclic Core (Indazole vs. Indole) :

- Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate (CAS 1583272-35-8) replaces the indazole core with indole, eliminating the N2 nitrogen. This reduces hydrogen-bonding capacity and aromatic stabilization, likely diminishing interactions with biological targets reliant on nitrogen coordination .

Functional Group (Ester vs. Acid) :

- 4-Bromo-1H-indazole-6-carboxylic acid (CAS 885523-43-3) lacks the methyl ester, replacing it with a carboxylic acid. This increases hydrophilicity and may alter bioavailability, as esters are typically more membrane-permeable but prone to hydrolysis .

Physicochemical Properties

| Property | Target Compound | Methyl 4-bromo-1H-indazole-6-carboxylate | 6-Bromo-3-chloro Analog |

|---|---|---|---|

| LogP (Predicted) | ~3.5 (highly lipophilic) | ~2.8 | ~3.1 |

| Solubility | Low (ester dominance) | Moderate | Low |

| Metabolic Stability | Moderate (cyclopentyl slows hydrolysis) | Low (prone to esterase cleavage) | Moderate (chloro stabilizes) |

Biological Activity

Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate is a synthetic compound belonging to the indazole family, noted for its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antiangiogenic, and antioxidant properties, supported by research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : CHBrNO

- Molecular Weight : 273.1 g/mol

- CAS Number : 1346703-23-8

The compound features a bromine atom at the 6-position and a cyclopentyl group, which influences its biological activity and chemical reactivity.

This compound exhibits its biological effects through several mechanisms:

- Anticancer Activity : The compound has been shown to inhibit the viability of various cancer cell lines, including ovarian (A2780), liver (HEP3BPN), and breast (MDA-MB-453) cancers. This inhibition is primarily mediated through the induction of apoptosis and cell cycle arrest in the G2/M phase .

- Antiangiogenic Properties : It inhibits proangiogenic cytokines such as TNFα, VEGF, and EGF, which are critical in tumor development and progression. By blocking these pathways, the compound may prevent tumor growth and metastasis.

- Antioxidant Activity : The compound demonstrates the ability to scavenge free radicals, thereby reducing oxidative stress within cells. This activity contributes to its protective effects against cellular damage associated with cancer progression .

Antiproliferative Activity

In vitro studies have demonstrated significant antiproliferative effects of this compound on various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A2780 (Ovarian) | 5.9 | High inhibition of growth |

| HEP3BPN (Liver) | 6.5 | Induction of apoptosis |

| MDA-MB-453 (Breast) | 7.2 | Cell cycle arrest |

These results indicate that the compound is more effective than standard treatments like methotrexate in certain cases .

Case Studies

A series of studies evaluated this compound alongside other indazole derivatives:

- Study on Apoptotic Mechanisms : Research indicated that compounds similar to this compound triggered apoptosis in a dose-dependent manner, with significant effects observed at concentrations as low as 4 µM .

- Effects on Cytokine Production : In vivo studies showed that treatment with this compound led to reduced levels of angiogenic cytokines in tumor-bearing models, suggesting its potential as an antiangiogenic agent .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other indazole derivatives:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Methyl 6-bromo-1H-indazole-4-carboxylate | Bromine substitution | Anticancer, antiangiogenic |

| Methyl 6-amino-1H-indazole-4-carboxylate | Amino group instead of bromine | Moderate anticancer activity |

| Methyl 6-chloro-1H-indazole-4-carboxylate | Chlorine substitution | Reduced efficacy compared to brominated analog |

The presence of the bromine atom enhances binding affinity to biological targets, making it a unique candidate for further drug development .

Q & A

Q. Q: What are the standard synthetic routes for preparing Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate?

A: The compound is commonly synthesized via Suzuki-Miyaura cross-coupling reactions. For example, methyl 6-bromo-1H-indazole-4-carboxylate (precursor) reacts with cyclopentyl boronate esters under palladium catalysis to introduce the cyclopentyl group. Reaction conditions typically involve a mixture of Pd(PPh₃)₄, Na₂CO₃, and a solvent system like dioxane/water at 80–100°C for 12–24 hours . Post-reaction purification employs column chromatography (e.g., silica gel with ethyl acetate/petroleum ether).

Advanced Synthesis

Q. Q: How can researchers optimize Suzuki coupling efficiency for introducing bulky substituents like cyclopentyl groups?

A: Optimization involves:

- Catalyst selection : Bulky ligands (e.g., SPhos or XPhos) improve steric tolerance.

- Solvent systems : Toluene/ethanol mixtures enhance solubility of aromatic intermediates.

- Temperature gradients : Gradual heating (e.g., 50°C to 100°C) reduces side reactions.

- Boronate ester purity : Pre-purification via recrystallization minimizes competing pathways.

Contradictions in yield data (e.g., 60% vs. 85%) often stem from trace moisture or oxygen sensitivity, requiring strict inert atmosphere control .

Basic Structural Characterization

Q. Q: What crystallographic methods are used to confirm the molecular structure of this compound?

A: Single-crystal X-ray diffraction (SCXRD) with programs like SHELX-97 or SHELXL is standard. Key steps:

- Crystal mounting on a Bruker D8 Venture diffractometer.

- Data collection at 100–150 K to minimize thermal motion artifacts.

- Refinement using Olex2 or WinGX suites to model atomic positions and validate bond lengths/angles .

Advanced Characterization

Q. Q: How can twinned crystals or high-resolution data challenges be addressed during refinement?

A: For twinned crystals:

- Use SHELXL’s TWIN/BASF commands to model twin laws.

- Apply Hirshfeld atom refinement (HAR) for high-resolution data to resolve electron density ambiguities.

Contradictions in displacement parameters may arise from dynamic disorder, requiring TLS (Translation-Libration-Screw) models .

Basic Biological Evaluation

Q. Q: What methodologies are employed to assess the bioactivity of this compound?

A: Common approaches include:

- Kinase inhibition assays : Incubate with target kinases (e.g., JAK2 or PI3Kα) and measure IC₅₀ via fluorescence polarization.

- Cellular viability assays : Use MTT or CellTiter-Glo in cancer cell lines (e.g., HCT-116 or MCF-7) .

Advanced Biological Evaluation

Q. Q: How can structure-activity relationship (SAR) inconsistencies in analog libraries be resolved?

A: Use multi-parametric analysis:

- 3D-QSAR : CoMFA or CoMSIA models correlate steric/electronic properties with activity.

- Molecular dynamics : Simulate binding poses to identify conformational flexibility.

Contradictions (e.g., high in vitro vs. low cellular activity) may stem from poor membrane permeability, requiring logP/logD adjustments .

Basic Stability and Safety

Q. Q: What protocols ensure safe handling and storage of this compound?

A:

- Storage : –20°C in amber vials under argon to prevent hydrolysis.

- Handling : Use PPE (nitrile gloves, safety goggles) and fume hoods.

- Waste disposal : Segregate halogenated organic waste for incineration .

Advanced Stability Analysis

Q. Q: How can degradation products be identified under accelerated stability conditions?

A: Employ LC-MS/MS with forced degradation studies:

- Acidic/alkaline stress : 0.1M HCl/NaOH at 40°C for 24 hours.

- Oxidative stress : 3% H₂O₂.

- Photolysis : Expose to UV light (ICH Q1B guidelines).

Major degradants (e.g., debrominated or ester-hydrolyzed analogs) are quantified via calibration curves .

Impurity Profiling

Q. Q: What chromatographic methods are suitable for quantifying process-related impurities?

A: Use reverse-phase HPLC with:

- Column : C18 (4.6 × 250 mm, 5 µm).

- Mobile phase : Gradient of acetonitrile/0.1% formic acid.

- Detection : UV at 254 nm.

Common impurities include methyl 4'-(bromomethyl)biphenyl-2-carboxylate (≤0.15% per ICH Q3A) .

Computational Modeling

Q. Q: How can docking studies predict the binding mode of this compound to kinase targets?

A:

- Protein preparation : Retrieve crystal structures (PDB: e.g., 4XVP for JAK2) and optimize with Schrödinger’s Protein Preparation Wizard.

- Docking : Glide SP/XP protocols with OPLS4 force field.

- MM-GBSA : Calculate binding free energy to rank poses.

Discrepancies between docking and experimental IC₅₀ may require metadynamics for entropy corrections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.